1-Bromo-4-(trifluorovinyloxy)benzene
CAS No.: 184910-53-0
Cat. No.: VC20928669
Molecular Formula: C8H4BrF3O
Molecular Weight: 253.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184910-53-0 |
|---|---|
| Molecular Formula | C8H4BrF3O |
| Molecular Weight | 253.02 g/mol |
| IUPAC Name | 1-bromo-4-(1,2,2-trifluoroethenoxy)benzene |
| Standard InChI | InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H |
| Standard InChI Key | KGNLXBIRBHMRHB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC(=C(F)F)F)Br |
| Canonical SMILES | C1=CC(=CC=C1OC(=C(F)F)F)Br |
Introduction
1-Bromo-4-(trifluorovinyloxy)benzene is a halogenated organic compound featuring a benzene ring substituted with a bromine atom and a trifluorovinyloxy group at the para position. This unique configuration imparts distinct electronic properties due to the electron-withdrawing effects of both the bromine and trifluorovinyl groups, enhancing its reactivity in various chemical reactions.
Synthesis Methods
While specific synthesis methods for 1-Bromo-4-(trifluorovinyloxy)benzene are not widely detailed in available literature, similar compounds often involve reactions that introduce halogen or vinylic groups onto aromatic rings through nucleophilic substitution or electrophilic addition mechanisms.
Applications in Organic Synthesis
1-Bromo-4-(trifluorovinyloxy)benzene is likely used as an intermediate in complex organic syntheses due to its reactive functional groups. Similar compounds are involved in producing materials with unique optical or electrical properties.
Safety Considerations
Handling chemicals like 1-Bromo-4-(trifluorovinyloxy)benzene requires caution due to potential irritant effects on skin and eyes:
| Hazard Class | Description |
|---|---|
| Skin Irrit | Causes skin irritation |
| Eye Irrit | Causes serious eye irritation |
| Respiratory Irrit | May cause respiratory irritation |
Precautions should include wearing protective gear such as gloves and goggles when handling this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume